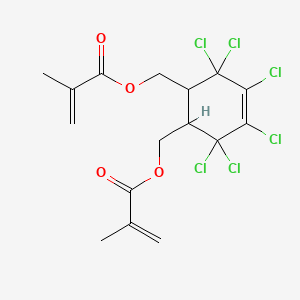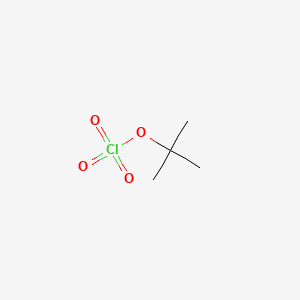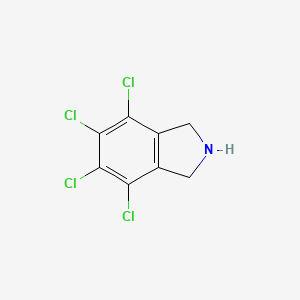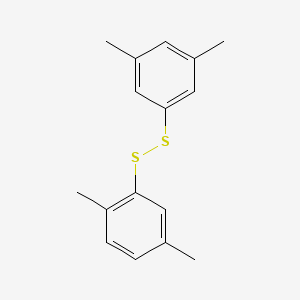
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl, also known as bis(3,5-dimethylphenyl) disulfide, is an organic compound with the molecular formula C16H18S2 and a molecular weight of 274.44 g/mol . This compound is characterized by the presence of two 3,5-dimethylphenyl groups connected by a disulfide bond. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl typically involves the oxidation of 2,5-dimethylthiophenol using an oxidizing agent such as iodine or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in complex molecules.
Biology: The compound is used in studies involving protein folding and disulfide bond formation in peptides and proteins.
Medicine: Research on disulfide-containing compounds has implications for drug development, particularly in designing molecules with specific redox properties.
Mecanismo De Acción
The mechanism of action of disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can affect protein folding and stability .
Comparación Con Compuestos Similares
Similar Compounds
Disulfide, 3,5-dimethylphenyl 3,5-dimethylphenyl: Similar structure but with different substitution patterns on the aromatic rings.
Disulfide, 3-methylphenyl phenyl: Contains one methyl-substituted phenyl group and one unsubstituted phenyl group.
2,8-Dimethyldibenzo[c,g][1,2,5,6]tetrathiocine: A more complex disulfide-containing compound with additional sulfur atoms and aromatic rings.
Uniqueness
Disulfide, 2,5-dimethylphenyl 3,5-dimethylphenyl is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where precise control over disulfide bond formation is required .
Propiedades
Número CAS |
65104-32-7 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(2,5-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-14(4)16(10-11)18-17-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3 |
Clave InChI |
CERCBEMZIKCJRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)SSC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


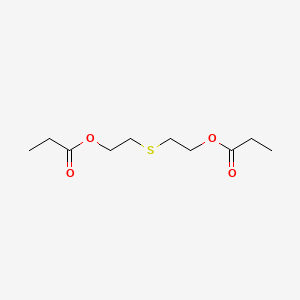

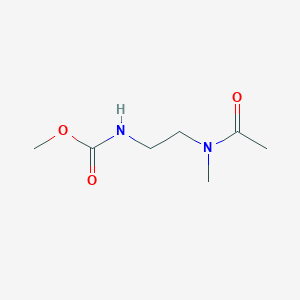

![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
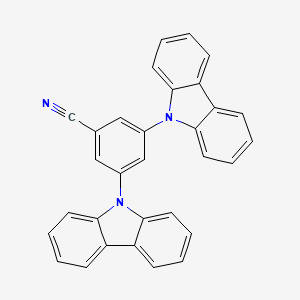

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)
